Product packaging for Benzo[b]thiophen-6-amine hydrochloride(Cat. No.:CAS No. 1620293-23-3)

Benzo[b]thiophen-6-amine hydrochloride

Cat. No.: B2972242
CAS No.: 1620293-23-3
M. Wt: 185.67
InChI Key: FZNJYRAWQWPYLM-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Organic Chemistry

In the vast landscape of heterocyclic chemistry, sulfur-containing compounds hold a special place due to their diverse biological activities. The benzo[b]thiophene nucleus, an isostere of indole, is considered a "privileged scaffold" in medicinal chemistry. This means that this particular molecular structure is capable of binding to a variety of biological targets, making it a recurring motif in many bioactive compounds. The introduction of an amine group at the 6-position, and its formulation as a hydrochloride salt to improve solubility and handling, further enhances its utility as a building block in drug discovery and development.

Historical Trajectory and Evolution of Benzo[b]thiophene Research

Research into benzo[b]thiophene and its derivatives dates back over a century, with initial studies focusing on their isolation from coal tar and their basic chemical properties. The latter half of the 20th century saw a surge in interest, driven by the discovery of their potential pharmacological applications. Early synthetic methods were often harsh and lacked regioselectivity. However, the advent of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, has enabled the precise and efficient synthesis of a wide array of substituted benzo[b]thiophenes.

While the broader benzo[b]thiophene family has a long research history, the specific focus on derivatives like Benzo[b]thiophen-6-amine (B1266559) has been more recent. This targeted interest is largely a consequence of its potential to serve as a key intermediate in the synthesis of compounds with specific biological activities. For instance, a 2021 study highlighted a novel, one-step copper-catalyzed method for the synthesis of aminated benzo-fused heterocycles, including benzo[b]thiophen-6-amine, showcasing the ongoing evolution of synthetic strategies for this class of compounds. nih.govproquest.com

Structural Framework and its Role as a Key Pharmacophore/Scaffold

The structural framework of Benzo[b]thiophen-6-amine hydrochloride is central to its function as a pharmacophore—the essential part of a molecule that is responsible for its biological activity. The planar, aromatic benzo[b]thiophene core provides a rigid scaffold that can be appropriately decorated with various functional groups to optimize interactions with biological targets. The amine group at the 6-position serves as a crucial handle for further chemical modifications, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

Recent research has underscored the potential of the benzo[b]thiophene-6-amine scaffold in different therapeutic areas. A notable study identified 6-aminobenzothiophene as a potent anti-mycobacterial agent, with a minimal inhibitory concentration (MIC) of 0.78 μg/mL against Mycobacterium smegmatis, highlighting its potential in the development of new treatments for tuberculosis. proquest.com Furthermore, the utility of this scaffold extends beyond medicine into materials science. A D-π-A (donor-pi-acceptor) charge transfer dye incorporating the benzo[b]thiophen-6-amine moiety as the electron donor has been synthesized and studied for its photophysical properties, suggesting potential applications in optoelectronics. researchgate.net A patent has also documented the use of this compound as a reactant in the synthesis of 4,5-dihydroisoxazole derivatives as NAMPT inhibitors, further cementing its role as a valuable building block in the creation of novel chemical entities. google.com

Below is a table summarizing key properties of the parent compound, Benzo[b]thiophen-6-amine.

PropertyValue
CAS Number 5339-33-3
Molecular Formula C₈H₇NS
Molecular Weight 149.21 g/mol
Melting Point 114-115 °C

The hydrochloride salt, this compound, is assigned the CAS number 1620293-23-3. bldpharm.comchembuyersguide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNS B2972242 Benzo[b]thiophen-6-amine hydrochloride CAS No. 1620293-23-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJYRAWQWPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620293-23-3
Record name 1-benzothiophen-6-amine hydrochloride
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Advanced Synthetic Methodologies for Benzo B Thiophen 6 Amine Hydrochloride and Its Structural Analogues

Strategic Approaches to the Benzo[b]thiophene Core System

The construction of the foundational benzo[b]thiophene ring system can be achieved through a variety of synthetic routes, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. These methods can be broadly categorized into cyclization and annulation reactions, transition-metal-catalyzed pathways, and more contemporary metal-free and green chemistry protocols.

Cyclization Reactions and Annulation Techniques

Cyclization reactions represent a classical and widely employed approach for the synthesis of benzo[b]thiophenes. These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor. A notable example is the electrophilic cyclization of o-alkynyl thioanisoles. In this method, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt can be used to initiate the cyclization, yielding 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. This reaction proceeds under moderate conditions and tolerates a range of functional groups.

Annulation techniques, where the thiophene ring is constructed onto a pre-existing benzene ring, are also prevalent. One such strategy involves the TiCl4 or SnCl4-promoted hetero-type benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols, which leads to the formation of substituted 4-chlorobenzothiophenes. Another approach features two consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents, which is particularly useful for synthesizing unsymmetrical derivatives.

Table 1: Examples of Cyclization and Annulation Reactions for Benzo[b]thiophene Synthesis

Starting Materials Reagents/Conditions Product Type
o-Alkynyl thioanisoles Dimethyl(thiodimethyl)sulfonium tetrafluoroborate 2,3-Disubstituted benzo[b]thiophenes
(2,2-Dichlorocyclopropyl)(thiophen-2-yl)methanols TiCl4 or SnCl4 4-Chlorobenzothiophenes
o-Ethynyl-thioanisole and arylsulfenyl chlorides Consecutive thiophene-annulations Unsymmetrical benzo[b]thiophene derivatives

Transition-Metal-Catalyzed Reaction Pathways

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[b]thiophenes are no exception. These methods often offer high efficiency, regioselectivity, and functional group tolerance. rsc.org Palladium-catalyzed reactions are particularly prominent. For instance, the Sonogashira cross-coupling reaction between 2-halothiophenols and phenylacetylenes provides a route to 2-substituted benzo[b]thiophenes. Another palladium-catalyzed approach involves the C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides.

Rhodium catalysis has also been employed in the three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophene derivatives with high regioselectivity. nih.gov Copper-catalyzed methods include the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to yield various 2-substituted benzo[b]thiophenes. nih.gov Furthermore, copper acetate (B1210297) can catalyze the α-C-H functionalization of 2-iodochalcones using a xanthate as the sulfur source to generate 2-acylbenzo[b]thiophenes. rsc.org

Table 2: Overview of Transition-Metal-Catalyzed Syntheses of Benzo[b]thiophenes

Metal Catalyst Reaction Type Starting Materials Product
Palladium Sonogashira cross-coupling 2-Halothiophenols, Phenylacetylenes 2-Substituted benzo[b]thiophenes
Rhodium Three-component coupling Arylboronic acids, Alkynes, Elemental sulfur Benzo[b]thiophene derivatives
Copper Thiolation annulation 2-Bromo alkynylbenzenes, Sodium sulfide 2-Substituted benzo[b]thiophenes
Copper α-C-H functionalization 2-Iodochalcones, Xanthate 2-Acylbenzo[b]thiophenes

Metal-Free and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the emergence of metal-free and green chemistry approaches for benzo[b]thiophene synthesis. One such strategy involves a transition-metal-free synthesis from readily available o-halovinylbenzenes and potassium sulfide. acs.org This reaction proceeds via an SNAr-type mechanism followed by cyclization and dehydrogenation. acs.org

Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions offer an efficient and economical route to benzothiophene (B83047) derivatives. nih.gov Photocatalytic methods have also been developed, such as the radical annulation of o-methylthio-arenediazonium salts with alkynes initiated by green light irradiation of eosin (B541160) Y. nih.gov Furthermore, electrochemical methods provide a green approach for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. nih.gov

Targeted Synthesis of Aminated Benzo[b]thiophenes (e.g., Benzo[b]thiophen-6-amine)

The synthesis of Benzo[b]thiophen-6-amine (B1266559) requires a regioselective approach to introduce the amino group at the 6-position of the benzo[b]thiophene core. This is typically achieved through the functionalization of a pre-formed benzo[b]thiophene ring.

Regioselective Functionalization and Amination Routes

A common and effective strategy for the synthesis of Benzo[b]thiophen-6-amine involves a two-step process: nitration followed by reduction. The nitration of benzo[b]thiophene can be controlled to favor substitution on the benzene ring. Nitration of 3-nitrobenzo[b]thiophene (B90674) with potassium nitrate (B79036) in concentrated sulfuric acid can lead to substitution at all positions in the benzene ring, with a preference for the 6-position over the 5-, 4-, and 7-positions. researchgate.net This regioselectivity allows for the targeted synthesis of 6-nitrobenzo[b]thiophene.

Once the 6-nitrobenzo[b]thiophene is obtained, the nitro group can be readily reduced to the corresponding amine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride in the presence of hydrochloric acid. This reduction provides the desired Benzo[b]thiophen-6-amine. rsc.org An alternative approach involves the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) to yield 6-aminobenzo[b]thiophene 1,1-dioxide.

Table 3: Key Steps in the Synthesis of Benzo[b]thiophen-6-amine

Step Reaction Reagents Intermediate/Product
1 Nitration Potassium nitrate, Sulfuric acid 6-Nitrobenzo[b]thiophene
2 Reduction Tin(II) chloride, Hydrochloric acid Benzo[b]thiophen-6-amine

Hydrochloride Salt Formation: Methodological Aspects

The conversion of Benzo[b]thiophen-6-amine to its hydrochloride salt is a standard procedure for improving its stability, solubility, and handling properties. This is typically achieved by reacting the free amine with hydrochloric acid.

A common laboratory method involves dissolving the amine in a suitable organic solvent, such as diethyl ether or dioxane, and then adding a solution of hydrochloric acid in the same or a miscible solvent. Anhydrous conditions are often preferred to prevent the incorporation of water into the salt. This can be achieved by using a solution of HCl gas in an anhydrous solvent. The hydrochloride salt, being less soluble in the organic solvent than the free amine, will precipitate out of the solution and can be collected by filtration.

Alternatively, an aqueous solution of hydrochloric acid can be used, followed by evaporation of the water to yield the salt. rsc.org However, this method may be less suitable if an anhydrous salt is required. The choice of solvent and the method of HCl addition can be optimized to ensure high yield and purity of the final Benzo[b]thiophen-6-amine hydrochloride salt.

Derivatization and Structural Diversification Techniques

The benzo[b]thiophene scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives with significant applications in medicinal chemistry and material science. Advanced synthetic methodologies focusing on derivatization and structural diversification are crucial for accessing novel compounds with tailored properties. These techniques include substitution reactions on the core nucleus, the construction of fused heterocyclic systems, and the application of modern reaction conditions to enhance efficiency and yield.

Substitution Reactions on the Benzo[b]thiophene Nucleus

The benzo[b]thiophene ring system is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. Both electrophilic and nucleophilic substitution patterns are influenced by the inherent electronic properties of the bicyclic structure.

Electrophilic substitution on the benzo[b]thiophene nucleus generally favors the 3-position. chemicalbook.comchemicalbook.com This preference is attributed to the higher electron density at this position, enabling the formation of a more stable carbocation intermediate during the reaction. However, the regioselectivity can be influenced by the nature of the electrophile and the presence of existing substituents on the ring. chemicalbook.com For instance, nitration of benzo[b]thiophene with fuming nitric acid in acetic acid predominantly yields 3-nitrobenzo[b]thiophene. cdnsciencepub.com Similarly, halogenation reactions, such as chlorination and bromination, also show a strong preference for substitution at the 3-position, although minor amounts of 2-substituted and 2,3-disubstituted products can also be formed. cdnsciencepub.com Iodination of benzo[b]thiophene, however, has been reported to yield exclusively the 3-iodo derivative. cdnsciencepub.com

When the 3-position is blocked, electrophilic attack typically occurs at the 2-position. chemicalbook.com The orientation of substitution is also directed by the electronic effects of substituents already present on the thiophene portion of the molecule. cdnsciencepub.comcdnsciencepub.com

Nucleophilic aromatic substitution reactions on the benzo[b]thiophene nucleus are also synthetically valuable. For example, halogen atoms at the 2-position of the benzo[b]thiophene ring are susceptible to displacement by amine nucleophiles, a reaction that proceeds with surprising ease compared to the corresponding 3-halo derivatives. taylorfrancis.com The reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in dimethylformamide (DMF) can lead to the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes. rsc.org Interestingly, in some cases, this reaction can also yield isomeric N-substituted 2-amino-3-nitrobenzo[b]thiophenes through a novel rearrangement. rsc.org Amination reactions have also been reported, further expanding the chemical space accessible from functionalized benzo[b]thiophenes. cdnsciencepub.comcdnsciencepub.com

Metalation of benzo[b]thiophene, typically with n-butyllithium, provides a convenient route to 2-substituted derivatives. The resulting (benzo[b]thiophen-2-yl)lithium is a versatile intermediate that can react with various electrophiles, such as carbon dioxide to yield benzo[b]thiophene-2-carboxylic acid. chemicalbook.com

Table 1: Regioselectivity of Electrophilic Substitution on Benzo[b]thiophene

ReactionReagentMajor Product(s)Minor Product(s)
NitrationFuming HNO₃ / Acetic Acid3-Nitrobenzo[b]thiophene2-Nitro- and 4-Nitrobenzo[b]thiophene
BrominationBromine3-Bromobenzo[b]thiophene2-Bromo- and 2,3-Dibromobenzo[b]thiophene
ChlorinationChlorine3-Chlorobenzo[b]thiophene2-Chloro- and 2,3-Dichlorobenzo[b]thiophene
IodinationIodine3-Iodobenzo[b]thiopheneNone reported

Synthesis of Fused Heterocyclic Systems Containing the Benzo[b]thiophene Moiety

The construction of fused heterocyclic systems incorporating the benzo[b]thiophene moiety has led to the development of novel polycyclic aromatic compounds with interesting photophysical and biological properties. Various synthetic strategies have been employed to annulate additional heterocyclic rings onto the benzo[b]thiophene core.

One prominent class of such fused systems is the thieno[3,2-c]quinolines. A variety of synthetic methods have been developed for their preparation, often starting from suitably substituted benzo[b]thiophene precursors. tandfonline.comtandfonline.comacs.orgbohrium.combenthamdirect.com For instance, the synthesis of 3-benzoylamino-thieno[3,2-c]quinoline derivatives can be achieved through a multi-step sequence starting from 4-nitroaniline. acs.org Key steps in this synthesis involve the formation of the thieno[3,2-c]quinoline core via intramolecular cyclization, followed by N-acylation with substituted benzoyl chlorides. acs.org The use of a DMAP/pyridine (B92270) mixture as a base in dichloromethane (B109758) has been shown to facilitate this final acylation step efficiently. acs.org

Another approach to fused systems involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts derived from α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles. This methodology has proven versatile for the synthesis of not only substituted benzo[b]thiophenes but also for hetero-fused analogues such as thieno[2,3-b]thiophenes, thieno[2,3-b]indoles, and thieno[2,3-b]pyridines. nih.gov

Furthermore, the synthesis of tandfonline.combenzothieno[3,2-b]pyridone-3-carboxylic acids has been accomplished following Grohe's quinolone synthesis. ic.ac.uk This route utilizes substituted 3-chloro- tandfonline.combenzothieno-2-carboxylic acid chlorides as key intermediates. ic.ac.uk The reaction of aromatic acrylic acids with thionyl chloride provides a general method for preparing these crucial precursors. ic.ac.uk

Domino reactions of benzo[b]thiophene derivatives are a powerful tool for accessing fused heterocycles. researchgate.net These reactions, which involve the formation of multiple bonds in a single synthetic operation, leverage the reactivity of the sulfur atom and the C2-C3 bond of the benzo[b]thiophene ring to construct complex polycyclic systems. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Benzo[b]thiophene

Fused SystemSynthetic StrategyKey Precursors/Reagents
Thieno[3,2-c]quinolinesMulti-step synthesis involving intramolecular cyclization and N-acylation4-Nitroaniline, substituted benzoyl chlorides
Thieno[2,3-b]pyridinesPalladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolationEnethiolate salts of α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles
tandfonline.comBenzothieno[3,2-b]pyridonesGrohe's quinolone synthesisSubstituted 3-chloro- tandfonline.combenzothieno-2-carboxylic acid chlorides
Fused ThienoindolesBase-promoted direct sulfuration of C-H bondsSubstituted indoles, elemental sulfur

Advanced Reaction Conditions: Microwave-Assisted Synthesis and One-Pot Protocols

Microwave-assisted synthesis has emerged as a powerful technique in this field. manipal.edu For example, the rapid synthesis of 3-aminobenzo[b]thiophenes can be achieved by the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130 °C. rsc.orgrsc.org This method provides access to the desired products in good to excellent yields (58–96%). rsc.org This microwave-assisted protocol has been successfully applied to the synthesis of the core motifs of various kinase inhibitors, highlighting its utility in medicinal chemistry. rsc.orgrsc.org The synthesis of hydroxy-substituted 2-phenylbenzothiophenes and 3-benzoyl-2-phenylbenzothiophenes has also been accomplished using microwave irradiation to cleave the corresponding methoxy (B1213986) ethers with pyridine hydrochloride. nih.gov

One-pot protocols, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of atom economy and procedural simplicity. An efficient one-pot method for the preparation of polysubstituted benzothiophenes involves the generation and trapping of a zirconocene (B1252598) complex of a substituted benzyne, which then reacts with an internal alkyne and sulfur dichloride. mit.edu Another one-pot strategy for the synthesis of functionalized benzo[b]thiophenes utilizes a copper-catalyzed S-arylation/annulation sequence. researchgate.net Furthermore, a diversity-oriented synthesis of substituted benzo[b]thiophenes has been developed through a one-pot, two-step process involving the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of in situ generated enethiolate salts. nih.gov An environmentally benign one-pot iodocyclization/alkylation strategy starting from 2-alkynylthioanisoles has also been reported for the synthesis of 2,3-disubstituted benzo[b]thiophenes. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of 3-aminobenzo[b]thiophenesLonger reaction times, potentially lower yieldsRapid reaction (minutes), high yields (58-96%) rsc.orgrsc.org
Cleavage of methoxy ethers to form hydroxybenzothiophenesTypically requires prolonged heatingRapid reaction (10-15 minutes) nih.gov
Synthesis of benzothieno[3,2-e] tandfonline.comtandfonline.comthieme-connect.comtriazolo[4,3-c]pyrimidinesLonger reaction timesMore efficient, shorter reaction times manipal.edu

Comprehensive Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For Benzo[b]thiophen-6-amine (B1266559) hydrochloride, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Benzo[b]thiophen-6-amine hydrochloride would provide information on the number of different types of protons, their chemical environment, and their connectivity. The formation of the hydrochloride salt would cause a significant downfield shift for protons near the newly formed ammonium (B1175870) group (-NH₃⁺).

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the benzo[b]thiophene ring system are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton (H-2, H-3, H-4, H-5, and H-7). For the free base, a signal for one of the aromatic protons has been reported at δ = 7.62 ppm (d, J = 8 Hz, 1H). proquest.com

Ammonium Protons: The three protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar relaxation from the nitrogen atom. Its chemical shift would be concentration and solvent-dependent, typically appearing in the δ 8.0-9.0 ppm range or even further downfield.

Solvent: The spectrum would be recorded in a deuterated solvent, such as DMSO-d₆ or D₂O, in which the hydrochloride salt is soluble.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 7.4 - 7.6 d J(H2-H3) ≈ 5-6
H-3 7.3 - 7.5 d J(H3-H2) ≈ 5-6
H-4 7.8 - 8.0 d J(H4-H5) ≈ 8-9
H-5 7.1 - 7.3 dd J(H5-H4) ≈ 8-9, J(H5-H7) ≈ 2
H-7 7.5 - 7.7 d J(H7-H5) ≈ 2

Note: This table is predictive and based on general chemical shift values for benzo[b]thiophenes and the effect of protonation on an aromatic amine. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: The eight carbon atoms of the benzo[b]thiophene core would resonate in the aromatic region (typically δ 110-150 ppm).

C-S and C-N Bonds: The carbon atoms directly attached to the sulfur (C-3a, C-7a) and the ammonium group (C-6) would have characteristic chemical shifts influenced by the heteroatoms. The C-6 carbon would be expected to shift downfield upon protonation of the amine.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 125 - 128
C-3 122 - 125
C-3a 138 - 141
C-4 123 - 126
C-5 115 - 118
C-6 145 - 148
C-7 110 - 113

Note: This table is predictive. Actual experimental values are required for confirmation.

Advanced NMR Techniques for Structural Elucidation

To confirm the assignments made from 1D NMR spectra, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in confirming assignments in rigid ring systems.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, HRMS would be used to measure the exact mass of the protonated free base, [C₈H₇NS + H]⁺. This experimental mass would be compared to the calculated mass to confirm the elemental composition.

Table 3: HRMS Data for the Cation of this compound

Ion Calculated Exact Mass

Note: The measured mass should be within a very small tolerance (typically < 5 ppm) of the calculated mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule (the cation of the salt), [M+H]⁺, which corresponds to the free base plus a proton. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the free amine (149.21 g/mol ) plus the mass of a proton, resulting in a peak at approximately m/z 150. Further fragmentation of this ion by increasing the collision energy (tandem MS or MS/MS) could lead to characteristic fragment ions, such as the loss of molecules like HCN or C₂H₂, which can provide further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key IR Absorption Bands:

The formation of the hydrochloride salt significantly influences the vibrational frequencies of the amine group. The protonation of the amino group to form an ammonium salt (-NH3+) results in characteristic N-H stretching and bending vibrations.

N-H Stretching: In the hydrochloride salt, the N-H stretching vibrations of the ammonium group are typically observed in the range of 3200-2800 cm⁻¹. These bands are often broad due to hydrogen bonding.

N-H Bending: The asymmetric and symmetric bending vibrations of the -NH3+ group are expected to appear around 1600-1500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) and thiophene (B33073) rings typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-S Stretching: The stretching vibration of the C-S bond in the thiophene ring is generally weak and can be found in the fingerprint region, typically around 800-600 cm⁻¹. researchgate.net

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and appear in the 900-650 cm⁻¹ range.

The precise positions and intensities of these bands can provide valuable information for confirming the identity and purity of this compound.

Interactive Data Table: Expected IR Absorption Ranges

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ammonium (-NH3+)N-H Stretch3200 - 2800Medium to Strong, Broad
Ammonium (-NH3+)N-H Bend1600 - 1500Medium
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Thiophene RingC-S Stretch800 - 600Weak
Aromatic RingC-H Bend (out-of-plane)900 - 650Medium to Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The parent compound, benzo[b]thiophene, exhibits absorption bands that are influenced by the fusion of the benzene and thiophene rings. The introduction of an amino group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the amine, which extends the conjugation of the π-electron system.

UV-Vis Absorption:

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would likely display multiple absorption bands corresponding to π→π* transitions within the aromatic system. The protonation of the amino group in the hydrochloride salt may lead to a hypsochromic (blue) shift compared to the free amine, as the electron-donating ability of the nitrogen is reduced. For comparison, the parent benzo[b]thiophene in hexanes shows absorption maxima at shorter wavelengths. researchgate.net

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including benzo[b]thiophene derivatives, are known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the environment. The amino substituent at the 6-position is expected to enhance the fluorescence of the benzo[b]thiophene core.

Interactive Data Table: Expected Electronic Spectroscopy Properties

PropertyExpected Range/ValueNotes
UV-Vis Absorption (λmax)250 - 350 nmSpecific maxima will depend on the solvent and the protonation state.
Molar Absorptivity (ε)10,000 - 50,000 L·mol⁻¹·cm⁻¹Typical for π→π* transitions in aromatic systems.
Fluorescence Emission (λem)350 - 450 nmExpected to be at a longer wavelength than the absorption maximum.
Stokes Shift50 - 100 nmThe energy difference between absorption and emission maxima.

Solid-State Characterization: X-ray Diffraction (XRD) and Crystallographic Studies

Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the compound, identify different polymorphic forms, and assess the sample's crystallinity.

Interactive Data Table: Expected Crystallographic Parameters (Hypothetical)

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell.
Hydrogen BondingN-H···ClKey interaction stabilizing the crystal lattice of the hydrochloride salt.
π-π StackingInterplanar distance ~3.4-3.8 ÅIndicates interactions between aromatic rings of adjacent molecules.

Electrochemical Analysis for Redox Characterization

Electrochemical analysis, particularly techniques like cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These methods provide information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The benzo[b]thiophene moiety is known to be electroactive. The presence of the electron-donating amino group at the 6-position is expected to lower the oxidation potential of the molecule compared to the unsubstituted benzo[b]thiophene, making it more susceptible to oxidation. Conversely, the protonation of the amino group in the hydrochloride salt would likely increase the oxidation potential relative to the free amine, as the electron-withdrawing nature of the -NH3+ group makes it more difficult to remove an electron.

A cyclic voltammogram of this compound would likely show an irreversible oxidation wave corresponding to the oxidation of the aminobenzothiophene moiety. The potential at which this oxidation occurs can be a useful parameter for comparing its electronic properties with other related compounds. Electrochemical studies on various thiophene and benzothiophene (B83047) derivatives have been reported, providing a basis for understanding the expected redox behavior.

Interactive Data Table: Expected Electrochemical Properties

TechniqueParameterExpected Outcome
Cyclic VoltammetryOxidation Potential (Epa)Anodic peak corresponding to the oxidation of the molecule.
Cyclic VoltammetryReduction Potential (Epc)Reduction may occur at negative potentials, but oxidation is typically more accessible.
HOMO Energy LevelEstimated from EpaThe oxidation potential is related to the energy of the highest occupied molecular orbital.

Theoretical Frameworks and Computational Chemistry Applications

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. jmaterenvironsci.comrsc.org For benzo[b]thiophene derivatives, DFT studies provide fundamental insights that correlate molecular structure with biological activity.

Researchers utilize DFT to optimize the molecular geometries of novel benzo[b]thiophene compounds, creating stable 3D structures for further analysis. rsc.orgresearchgate.net These calculations help in understanding the distribution of electron density and identifying the most reactive sites within a molecule. For instance, DFT simulations have been employed to support the synthesis of tetrahydrobenzo[b]thiophene candidates, demonstrating high accuracy in predicting experimental results and guiding the development of compounds with potential antiproliferative effects. rsc.orgresearchgate.net

Key parameters calculated through DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org Studies on tetrahydrobenzo[b]thiophene derivatives have shown that compounds with lower energy gaps tend to exhibit higher biological potency, a finding consistent with their observed cytotoxicity against cancer cell lines. rsc.org These quantum chemical descriptors help to build a bridge between the electronic properties of a molecule and its pharmacological activity. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for visualizing how benzo[b]thiophene derivatives interact with biological targets and for understanding their dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and interaction patterns. researchgate.net This method is widely applied in the study of benzo[b]thiophene derivatives to elucidate their mechanism of action. nih.gov

For example, docking studies on a series of novel benzo[b]thiophen-2-yl-propan-1-one derivatives were performed to understand their interactions with the 5-HT1A serotonin (B10506) receptor. mdpi.com These simulations revealed key electrostatic interactions within the receptor's binding site that could explain the observed binding affinities of the compounds. mdpi.com Similarly, docking studies of tetrahydrobenzo[b]thiophene derivatives against the tubulin protein helped to identify probable binding modes, showing good affinity and supporting their potential as anticancer agents. rsc.org In another study, the binding affinity of potent antioxidant tetrahydrobenzo[b]thiophene compounds was investigated against the Keap1 protein. researchgate.netnih.gov

The results from these docking simulations are often presented in tables that summarize the binding energies and key interacting amino acid residues, as shown below for a hypothetical set of compounds.

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Derivative A5-HT1A Receptor-8.5Asp116, Ser199, Phe361
Derivative BTubulin-9.2Cys241, Leu248, Val318
Derivative CKeap1-7.9Arg415, Ser508, Ser602

This table is illustrative and based on findings for various benzo[b]thiophene derivatives described in the literature. rsc.orgresearchgate.netmdpi.com

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their respective energy levels. The flexibility of a molecule, often determined by the number of rotatable bonds, is a crucial factor in its ability to bind to a biological target. For benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors, the number of rotatable bonds was kept low (in the range of 1-5) to ensure that the molecule was not overly flexible, which could decrease its selectivity towards the target enzyme. nih.gov By calculating the energetic profiles of different conformers, researchers can identify the most stable, low-energy conformations that are likely to be biologically active. This information is vital for designing ligands that fit optimally into a receptor's binding pocket.

Prediction of Molecular Properties for Chemical Design (e.g., in silico ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. Computational tools are used to predict various physicochemical properties of benzo[b]thiophene derivatives to assess their drug-likeness.

Studies on benzo[b]thiophene-based Schiff bases and chalcone (B49325) hybrids have included in silico ADME profiling. nih.gov These analyses typically evaluate properties based on established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. Key predicted parameters include:

Molecular Weight (MW): Affects diffusion and transport.

LogP: The logarithm of the partition coefficient, indicating lipophilicity.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including blood-brain barrier penetration. nih.gov

The data below, adapted from studies on various benzo[b]thiophene derivatives, illustrates a typical in silico ADME profile. nih.gov

PropertyDerivative XDerivative YDerivative ZLipinski's Guideline
Molecular Weight ( g/mol )350.4412.5450.6< 500
LogP3.84.24.9< 5
Hydrogen Bond Donors121< 5
Hydrogen Bond Acceptors456< 10
TPSA (Ų)65.780.295.4< 140

This table is a representative example based on ADME predictions for benzo[b]thiophene derivatives. nih.gov

These predictions help chemists prioritize which compounds to synthesize and test, saving significant time and resources by flagging molecules with likely poor pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies from a Computational and Design Perspective

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational approaches are integral to modern SAR, enabling the rational design of more potent and selective molecules.

For benzo[b]thiophene derivatives, computational SAR involves correlating calculated molecular properties with experimentally determined biological activities. For example, in the development of 5-HT1A receptor ligands, the influence of substitutions on both the arylpiperazine moiety and the benzo[b]thiophene ring was systematically studied. mdpi.com Molecular docking simulations helped to rationalize the observed SAR, showing how different substituents formed or disrupted key interactions in the receptor binding site. mdpi.com

Similarly, Quantitative Structure-Activity Relationship (QSAR) models are developed to mathematically describe the relationship between chemical structure and activity. researchgate.net For a series of benzothiophene (B83047) derivatives tested against multidrug-resistant Staphylococcus aureus, QSAR models demonstrated strong predictive power, identifying key molecular descriptors that influence antibacterial efficacy. researchgate.net These models serve as a roadmap for designing new antibiotic candidates by highlighting which structural modifications are most likely to improve activity. researchgate.net The insights gained from these computational SAR and QSAR studies are crucial for optimizing lead compounds in drug discovery projects. nih.govrsc.org

Applications in Chemical Sciences and Advanced Materials Research

Benzo[b]thiophen-6-amine (B1266559) Hydrochloride as a Versatile Synthetic Intermediate

Benzo[b]thiophen-6-amine hydrochloride is a highly valued intermediate in organic synthesis due to the reactivity of its primary amine group and the inherent properties of the fused ring system. The amine functional group serves as a versatile handle for a variety of chemical transformations, allowing for extensive structural diversification. Synthetic chemists utilize this compound to construct more complex molecules through reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, substituted amines, and other functional derivatives, respectively.

For instance, the amine can be reacted with various aromatic or heteroaromatic aldehydes to form acylhydrazone derivatives. This pathway has been used to create libraries of compounds for screening against multidrug-resistant bacteria, demonstrating the intermediate's role in medicinal chemistry research. nih.govmdpi.com The ability to readily modify the benzo[b]thiophene core via the 6-amino position is crucial for developing structure-activity relationships (SAR) in drug discovery, enabling researchers to fine-tune the biological activity of the resulting molecules. nih.gov The hydrochloride salt form of the parent amine enhances its stability and solubility, simplifying its handling and use in various reaction conditions.

Design and Development of Chemical Probes for Molecular Targets

The benzo[b]thiophene scaffold is recognized for its utility in designing specialized molecules that can act as probes for biological targets. nih.gov The planar structure and electron-rich nature of the bicyclic system facilitate interactions with enzymes and receptors, making it an attractive core for developing inhibitors and diagnostic agents. researchgate.net this compound provides a strategic starting point for creating these chemical probes.

By modifying the amine group, researchers can attach various pharmacophores or signaling moieties (like fluorescent tags) to the benzothiophene (B83047) core. This approach has led to the development of compounds with a range of biological activities, including potential treatments for neurological disorders and novel antimicrobial agents. mdpi.comresearchgate.net For example, derivatives have been designed as cholinesterase inhibitors, which are relevant in the study of Alzheimer's disease. nih.gov The synthesis of diverse libraries of compounds from this single intermediate allows for high-throughput screening to identify molecules with high affinity and selectivity for specific biological targets, accelerating the discovery of new therapeutic and diagnostic tools. nih.gov

Application in Organic Electronics and Photonics

The conjugated π-system of the benzo[b]thiophene core endows it with intrinsic semiconductor properties, making it a material of great interest for organic electronics. Its derivatives have been successfully incorporated into a variety of devices.

Organic Field-Effect Transistors (OFETs)

Benzo[b]thiophene and its fused-ring derivatives, such as benzothieno[3,2-b]benzothiophene (BTBT), are exemplary organic semiconductors for OFETs. researchgate.net These materials form the active layer of the transistor, where their ability to transport charge carriers (holes) is paramount. The rigid, planar structure of the benzothiophene scaffold promotes ordered molecular packing in thin films, which is essential for efficient π-orbital overlap and, consequently, high charge carrier mobility. mdpi.com

Researchers have synthesized numerous derivatives to optimize device performance. For example, solution-processable researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) derivatives have demonstrated excellent p-channel characteristics with high charge mobility and current on/off ratios, making them suitable for low-cost, large-area electronic applications. mdpi.com The performance of these materials is highly dependent on their molecular structure and the resulting thin-film morphology. rsc.org

CompoundHole Mobility (cm²/Vs)On/Off Ratio
BTTB-based OFET0.46> 10⁷
Compound 3 (a BTT derivative)0.005> 10⁶
BBTT-based OFET0.22Not Reported
Compound 1 (a BTBT derivative)~0.03~10⁶

Organic Photovoltaics (OPVs)

In the field of organic solar cells, derivatives of benzo[b]thiophene, particularly benzo[1,2-b:4,5-b′]dithiophene (BDT), have become cornerstone materials. acs.org BDT-based conjugated polymers are widely used as the electron-donor material in the active layer of OPV devices due to their excellent charge transport properties and ability to absorb light from the solar spectrum. acs.orgacs.org

The design of these polymers involves alternating the electron-rich BDT unit with electron-accepting units to tune the material's band gap and energy levels for efficient charge separation. researchgate.net This molecular engineering has led to significant breakthroughs in the power conversion efficiency (PCE) of organic solar cells. acs.org Furthermore, simple benzo[b]thiophene compounds have been used as additives in the active layer of OPVs to control morphology, which enhances molecular packing and improves charge separation and transport, ultimately boosting device efficiency and stability. figshare.comresearchgate.net

Polymer DonorAcceptorPower Conversion Efficiency (PCE)
PB3TIT-4F13.0%
PBDB-T-2ClIT-4F14.40%
PB2BTP-eC917.7%
PBQx-TF (with F-BTA3 additive)eC9-2Cl19.0%
PM6 (with BzT additive)Y616.1%
D18 (with BzT additive)Y617.7%

Exploration of Benzo[b]thiophene Scaffolds in Material Design

The benzo[b]thiophene scaffold is a versatile building block in the broader field of material design beyond OFETs and OPVs. Its rigid and planar structure, combined with its rich electron chemistry, makes it an ideal candidate for creating novel functional materials. researchgate.net Scientists have explored its use in developing liquid crystals for microwave technology by synthesizing derivatives with specific terminal groups to control their mesomorphic and optical properties. bohrium.com

The ability to functionalize the benzo[b]thiophene core at various positions allows for the precise tuning of its electronic and physical properties. This includes modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials for specific electronic applications. researchgate.net By creating derivatives with extended π-conjugation or by incorporating them into larger polymeric structures, researchers can develop materials with tailored properties for applications ranging from sensors to advanced optical systems. mdpi.com

Future Perspectives and Emerging Research Domains

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is expected to drive significant innovation in the synthesis of Benzo[b]thiophen-6-amine (B1266559) hydrochloride. Future methodologies will likely prioritize environmental compatibility, efficiency, and safety.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of aminobenzothiophenes. rsc.orgrsc.org The application of microwave irradiation could lead to more energy-efficient and faster production methods for Benzo[b]thiophen-6-amine hydrochloride and its derivatives. rsc.org

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, leading to higher purity products and safer handling of reagents. The adoption of flow chemistry for the synthesis of benzothiophene (B83047) scaffolds could enable more scalable and sustainable manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore the development of biocatalytic routes to produce this compound, potentially leading to highly selective and environmentally benign synthetic methods.

Alternative Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. Research into the solubility and reactivity of this compound in these solvents will be crucial for developing more sustainable synthetic protocols.

Catalyst Innovation: The development of novel, highly efficient, and recyclable catalysts, potentially based on earth-abundant metals, will be a key focus. These catalysts could improve the atom economy and reduce the environmental impact of the synthesis of benzothiophene derivatives.

These advancements promise to make the synthesis of this compound not only more environmentally friendly but also more economically viable.

Advancements in Multiscale Computational Modeling

Computational chemistry is becoming an indispensable tool in the design and analysis of molecules. For this compound, multiscale computational modeling will offer unprecedented insights into its behavior from the quantum to the macroscopic level.

Future research directions in this area are expected to include:

Density Functional Theory (DFT) Calculations: DFT studies will continue to be vital for predicting the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov This will aid in understanding reaction mechanisms and designing new molecules with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its environment, such as solvents, polymers, or biological macromolecules. This is particularly relevant for applications in materials science and medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. researchgate.net This will accelerate the discovery of new lead compounds for various applications.

Integrated Computational-Experimental Approaches: The synergy between computational predictions and experimental validation will be crucial. Computational screening of virtual libraries of this compound derivatives can guide synthetic efforts towards the most promising candidates, saving time and resources.

These computational approaches will enable a more rational and efficient design of new materials and molecules based on the this compound scaffold.

Novel Applications in Interdisciplinary Chemical Sciences

The unique structural and electronic properties of the benzothiophene core suggest that this compound could find applications in a wide range of interdisciplinary fields beyond its current uses.

Emerging areas of application include:

Materials Science and Organic Electronics: Benzothiophene derivatives are known for their potential in organic electronics. numberanalytics.commdpi.com Future research could explore the use of this compound as a building block for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.com Its amine functionality provides a handle for further chemical modification to tune its electronic properties.

Medicinal Chemistry and Drug Discovery: The aminobenzothiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govtandfonline.com Future investigations may focus on exploring the potential of this compound derivatives as kinase inhibitors, anticancer agents, or probes for chemical biology. rsc.org The amine group allows for the facile introduction of various pharmacophores.

Catalysis: Benzothiophene-based ligands have been used in transition metal catalysis. The amine group in this compound could be functionalized to create novel ligands for a variety of catalytic transformations, contributing to the development of new and efficient synthetic methods.

Chemical Sensors and Probes: The fluorescent properties of some benzothiophene derivatives suggest that this compound could be a precursor for the development of chemical sensors. nih.gov By attaching specific recognition units to the amine group, it may be possible to design probes for the detection of ions, small molecules, or biological macromolecules.

The versatility of the this compound structure opens up a vast landscape of possibilities for its application in cutting-edge, interdisciplinary research.

Q & A

What are effective synthetic routes for Benzo[b]thiophen-6-amine hydrochloride, and how can reaction conditions be optimized?

Basic Research Question
A one-pot synthesis using Cu₂O as a catalyst in NMP at 110°C for 24 hours yields Benzo[b]thiophen-6-amine with 94% efficiency . Optimization involves adjusting catalyst loading, solvent choice (e.g., polar aprotic solvents like NMP), and reaction duration. Alternative methods include reductive amination of nitro precursors or nucleophilic substitution of halogenated intermediates. For scale-up, inert atmospheres (N₂/Ar) and controlled heating are critical to minimize side reactions like oxidation or dimerization.

Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Basic Research Question
High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential. HRMS (ASAP-MS) confirms the molecular ion peak ([M+H]⁺ at m/z 150.0368), aligning with the calculated value (150.0372) . ¹³C NMR in CDCl₃ resolves aromatic carbons (δ 141.49, 141.12 for fused-ring carbons; δ 108 for the amine-bearing carbon) and distinguishes regioisomers. FT-IR further validates amine (-NH₂) and thiophene (C-S) functional groups. Cross-referencing with synthetic intermediates (e.g., bromo precursors) ensures structural fidelity .

How can oxidative coupling reactions involving Benzo[b]thiophen-6-amine derivatives be mechanistically rationalized?

Advanced Research Question
DDQ/H⁺-mediated coupling proceeds via a charge-transfer complex, forming a radical cation intermediate that reacts with a neutral substrate. The regioselectivity (e.g., 3,3'-coupling) depends on frontier molecular orbital (FMO) interactions and oxidation potentials. Computational tools (e.g., DFT) predict reactivity by analyzing HOMO-LUMO gaps and spin density distributions . For example, electron-rich aromatic systems favor radical cation formation, enabling intermolecular C–C bond formation. Acid additives stabilize intermediates and enhance reaction rates .

What strategies resolve contradictions in receptor binding data for Benzo[b]thiophen-6-amine derivatives?

Advanced Research Question
Contradictions arise from assay conditions (e.g., cell lines, buffer pH) or compound purity. For GluN2B receptor studies, standardizing membrane homogenate preparation (e.g., using L(tk⁻) cells) and competitive binding assays with radiolabeled ligands (e.g., [³H]ifenprodil) improves reproducibility . Dose-response curves and Schild analysis differentiate competitive vs. allosteric binding. Purity verification via HPLC (>95%) and counterion analysis (e.g., HCl content) are mandatory .

How can computational methods predict the reactivity of Benzo[b]thiophen-6-amine in intermolecular coupling?

Advanced Research Question
Molecular orbital analysis (e.g., HOMO localization on the thiophene ring) identifies reactive sites for electrophilic attack. Oxidation potentials (measured via cyclic voltammetry) correlate with DDQ-mediated coupling efficiency . MD simulations assess steric effects in bulky derivatives, while QSAR models link substituent electronic profiles (Hammett σ values) to reaction yields. For example, electron-donating groups (e.g., -NH₂) lower oxidation potentials, enhancing radical cation stability .

What challenges arise in designing derivatives of Benzo[b]thiophen-6-amine for drug synthesis?

Advanced Research Question
Key challenges include balancing solubility (via hydrochloride salt formation) and bioavailability while retaining target affinity. Introducing substituents at the 2- or 4-positions alters π-stacking with biological targets (e.g., estrogen receptors for raloxifene analogs) but risks metabolic instability . Prodrug strategies (e.g., methanesulfonate esters) improve permeability. In vitro assays (e.g., CYP450 inhibition) and in silico ADMET profiling mitigate toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.